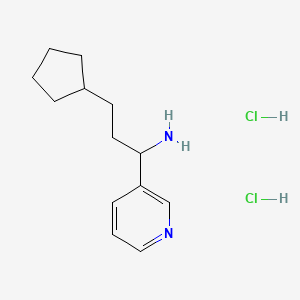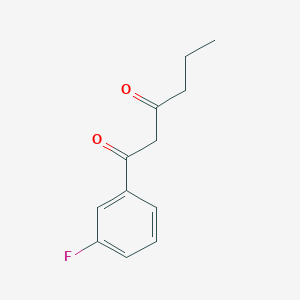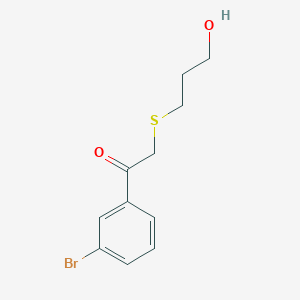![molecular formula C15H19BF2O2 B13487821 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclopropyl ring substituted with difluoro and phenyl groups, and a dioxaborolane ring with tetramethyl substitution. The stereochemistry is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopropyl ring.
Preparation Methods
The synthesis of 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.
Introduction of the difluoro and phenyl groups: These substituents can be introduced through selective halogenation and subsequent substitution reactions.
Formation of the dioxaborolane ring: This involves the reaction of a boronic acid or boronate ester with a suitable diol under dehydrating conditions to form the dioxaborolane ring.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoro and phenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions or other molecules.
Comparison with Similar Compounds
Similar compounds include other cyclopropyl and dioxaborolane derivatives, such as:
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is unique due to its specific stereochemistry and substitution pattern.
Cyclopropylboronic acids: These compounds share the cyclopropyl and boronic acid functional groups but differ in their specific substituents and stereochemistry.
Dioxaborolane derivatives: These compounds share the dioxaborolane ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H19BF2O2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O2/c1-13(2)14(3,4)20-16(19-13)12-11(15(12,17)18)10-8-6-5-7-9-10/h5-9,11-12H,1-4H3/t11-,12-/m1/s1 |
InChI Key |
WUXNWDSLWYRGRW-VXGBXAGGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2[C@H](C2(F)F)C3=CC=CC=C3 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)

![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)

![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)

![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)



